molecular formula C16H17N3S B11408400 N-[(3-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

N-[(3-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

Cat. No.: B11408400
M. Wt: 283.4 g/mol
InChI Key: FTYGGUDZCGTKDI-UHFFFAOYSA-N
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Description

N-[(3-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is a heterocyclic compound that combines the structural features of thiophene and benzimidazole Thiophene is a five-membered ring containing sulfur, while benzimidazole is a fused ring system containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine typically involves the following steps:

    Formation of the Thiophene Derivative: The starting material, 3-methylthiophene-2-carbaldehyde, is synthesized through the Vilsmeier-Haack reaction.

    Benzimidazole Formation: The benzimidazole ring is formed by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the thiophene derivative with the benzimidazole derivative using a suitable base such as potassium carbonate in a polar solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in the benzimidazole ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of benzimidazole.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[(3-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe for studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine
  • 1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine
  • 3-methylthiophene-2-carbaldehyde

Uniqueness

N-[(3-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is unique due to its combined structural features of thiophene and benzimidazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-1-prop-2-enylbenzimidazol-2-amine

InChI

InChI=1S/C16H17N3S/c1-3-9-19-14-7-5-4-6-13(14)18-16(19)17-11-15-12(2)8-10-20-15/h3-8,10H,1,9,11H2,2H3,(H,17,18)

InChI Key

FTYGGUDZCGTKDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CNC2=NC3=CC=CC=C3N2CC=C

Origin of Product

United States

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